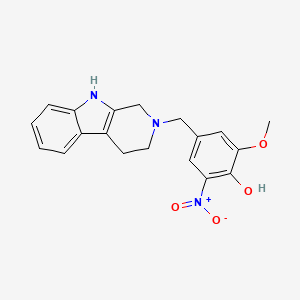
diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate
描述
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with a molecular formula of C13H15NO4. It is commonly used in scientific research for its unique properties and potential applications.
作用机制
The mechanism of action of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain compounds. It has also been shown to have anti-inflammatory properties, as well as potential anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is its versatility. It can be used in a variety of scientific research applications, and has been shown to have potential uses in organic synthesis, enzyme inhibition, and disease treatment. However, one of the limitations of diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is its potential toxicity. It is important to use caution when handling this compound, and to follow proper safety protocols.
未来方向
There are several potential future directions for research involving diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate. One area of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. It may also be studied further for its potential use in organic synthesis and enzyme inhibition. Additionally, more research may be conducted to better understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate is a versatile chemical compound with a variety of potential scientific research applications. While its mechanism of action is not fully understood, it has been shown to have potential uses in organic synthesis, enzyme inhibition, and disease treatment. As research in this area continues, it is likely that new applications and potential uses for diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate will be discovered.
合成方法
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of ethyl acetoacetate with malononitrile to form ethyl 5-cyano-3-methyl-1H-pyrrole-2-carboxylate. This intermediate compound is then reacted with ethyl chloroformate to produce diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate.
科学研究应用
Diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate has been used in a variety of scientific research applications. It has been studied for its potential use in organic synthesis, as well as its ability to inhibit the activity of certain enzymes. It has also been investigated for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
diethyl 5-cyano-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-17-11(15)9-7(3)10(12(16)18-5-2)14-8(9)6-13/h14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKNGELQKIGWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280570 | |
| Record name | diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18711-56-3 | |
| Record name | NSC17446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 5-cyano-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)

![N-cycloheptyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5222119.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)
![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)
![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)

![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)


![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5222208.png)